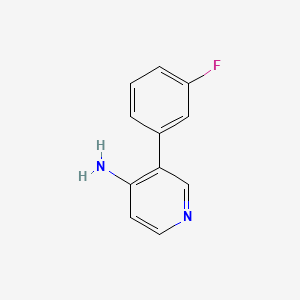

3-(3-Fluorophenyl)pyridin-4-amine

説明

3-(3-Fluorophenyl)pyridin-4-amine is a fluorinated aromatic amine featuring a pyridine core substituted with a 3-fluorophenyl group at the 3-position and an amino group at the 4-position. The fluorine atom at the meta position on the phenyl ring enhances electronic effects (e.g., electron-withdrawing character) and may improve metabolic stability compared to non-fluorinated analogs.

特性

IUPAC Name |

3-(3-fluorophenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-9-3-1-2-8(6-9)10-7-14-5-4-11(10)13/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMUTXUMPPODFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673332 | |

| Record name | 3-(3-Fluorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214365-47-5 | |

| Record name | 3-(3-Fluorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)pyridin-4-amine typically involves the following steps:

-

Suzuki-Miyaura Coupling: : This method involves the coupling of a boronic acid derivative with a halogenated pyridine. For instance, 3-fluorophenylboronic acid can be coupled with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions .

-

Nucleophilic Aromatic Substitution: : Another method involves the nucleophilic substitution of a halogenated pyridine with an amine. For example, 4-chloropyridine can be reacted with 3-fluoroaniline in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-(3-Fluorophenyl)pyridin-4-amine may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for efficient large-scale production.

化学反応の分析

Types of Reactions

3-(3-Fluorophenyl)pyridin-4-amine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

Reduction: The compound can be reduced to form corresponding amines or hydrazines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, nitric acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Thiols, amines, alkoxides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or hydrazines.

Substitution: Corresponding substituted derivatives.

科学的研究の応用

3-(3-Fluorophenyl)pyridin-4-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Research: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.

Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

作用機序

The mechanism of action of 3-(3-Fluorophenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target . The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3-Fluorophenyl)pyridin-4-amine with analogs differing in substitution patterns, heterocyclic cores, and functional groups.

Positional Isomers and Halogen-Substituted Analogs

- 3-(2-Chlorophenyl)pyridin-4-amine (): Structural Difference: Chlorine substituent at the ortho position on the phenyl ring. The electron-withdrawing effect of chlorine is stronger than fluorine, which may alter electronic interactions with target proteins. Application: Used as a precursor in synthesizing γ-carbolines .

- 3-(2,4-Dichlorophenyl)pyridin-4-amine (): Structural Difference: Two chlorine substituents at ortho and para positions. Impact: Increased steric bulk and electron-withdrawing effects may reduce solubility and membrane permeability. No direct bioactivity data provided, but dichloro analogs often exhibit enhanced potency in antimicrobial contexts.

Fluorophenyl vs. Trifluoromethylphenyl Derivatives

- 3-(Trifluoromethyl)pyridin-4-amine (): Structural Difference: Trifluoromethyl (-CF₃) group replaces the 3-fluorophenyl moiety. Commercial availability (95% purity) and high cost ($505–$535/g) suggest its use in high-value applications . Application: Likely explored in kinase inhibitors or CNS drugs due to enhanced blood-brain barrier penetration.

- 4-(Trifluoromethyl)pyridin-3-amine (): Structural Difference: Amino group at the 3-position and -CF₃ at the 4-position of the pyridine ring. Impact: Altered electronic distribution may shift binding interactions in target proteins. SMILES notation confirms distinct regiochemistry: NC1=C(C=CN=C1)C(F)(F)F .

Heterocyclic Core Modifications

- 6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine (): Structural Difference: Pyrido[3,2-d]pyrimidine core replaces pyridine, with a 4-fluorophenylamino group. Impact: The expanded heterocyclic system increases molecular weight and may enhance DNA intercalation or kinase inhibition. Synthesized in 96.79% yield via a one-pot reaction .

Key Data Table

生物活性

3-(3-Fluorophenyl)pyridin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the various aspects of its biological activity, including antimicrobial effects, structure-activity relationships, and case studies from recent research.

Chemical Structure and Properties

3-(3-Fluorophenyl)pyridin-4-amine features a pyridine ring substituted with a fluorophenyl group. The presence of the fluorine atom significantly influences the compound's electronic properties, potentially enhancing its biological activity through increased lipophilicity and improved binding affinity to biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-(3-Fluorophenyl)pyridin-4-amine against various pathogens.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 | |

| Escherichia coli | 62.5 | |

| Pseudomonas aeruginosa | 125 | |

| Candida albicans | 15.62 |

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The minimum inhibitory concentration (MIC) values indicate that it is more effective against certain strains, such as Staphylococcus aureus, compared to others like Pseudomonas aeruginosa, which shows higher resistance.

Structure-Activity Relationships (SAR)

The biological activity of 3-(3-Fluorophenyl)pyridin-4-amine can be attributed to its structural characteristics. Studies suggest that modifications to the pyridine ring or the introduction of different substituents on the phenyl group can lead to variations in potency.

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like fluorine enhances the compound's ability to interact with bacterial enzymes.

- Hydrophobic Interactions : The fluorophenyl moiety increases hydrophobic interactions with microbial membranes, facilitating better penetration and efficacy.

Case Studies

A notable study investigated the compound's effects on biofilm formation by Staphylococcus aureus. The results indicated that 3-(3-Fluorophenyl)pyridin-4-amine significantly inhibited biofilm development at sub-MIC concentrations, showcasing its potential as an anti-biofilm agent .

Additionally, another study focused on its use in combination therapies, revealing that when paired with traditional antibiotics, it exhibited synergistic effects against resistant strains of bacteria, thus providing a promising avenue for overcoming antibiotic resistance .

The proposed mechanism of action for 3-(3-Fluorophenyl)pyridin-4-amine includes:

- Inhibition of Enzymatic Activity : The compound is believed to interfere with key metabolic pathways in bacteria by inhibiting specific enzymes.

- Disruption of Membrane Integrity : Its lipophilic nature allows it to disrupt bacterial cell membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。